molecular formula C8H11NO B13139854 N-(methoxymethyl)aniline CAS No. 88933-19-1

N-(methoxymethyl)aniline

Cat. No.: B13139854
CAS No.: 88933-19-1
M. Wt: 137.18 g/mol
InChI Key: OYBHFEZACPTIDM-UHFFFAOYSA-N
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Description

N-(methoxymethyl)aniline is an organic compound with the molecular formula C8H11NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it back to aniline or other derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitroaniline, while reduction with sodium borohydride can produce methylaniline.

Scientific Research Applications

N-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(methoxymethyl)aniline involves its interaction with specific molecular targets. The methoxymethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that require efficient cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Similar in structure but lacks the methoxymethyl group.

    N-ethyl-N-methylaniline: Contains an additional ethyl group.

    N,N-dimethylaniline: Has two methyl groups attached to the nitrogen.

Uniqueness

N-(methoxymethyl)aniline is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in various chemical reactions.

Properties

CAS No.

88933-19-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(methoxymethyl)aniline

InChI

InChI=1S/C8H11NO/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

OYBHFEZACPTIDM-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC=CC=C1

Origin of Product

United States

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